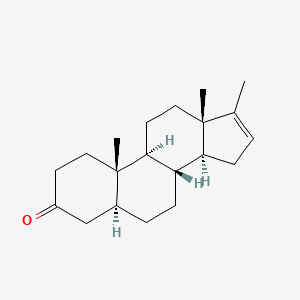
17-Methyl-Androstenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Methyl-Androstenone is a synthetic steroidal compound derived from androstenedione. It is known for its androgenic properties and is often used in scientific research to study hormonal pathways and their effects on various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-Androstenone typically involves the methylation of androstenedione. This process can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 17-Methyl-Androstenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of reduced derivatives with altered biological activity.
Substitution: Introduction of different functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 17-keto derivatives.
Reduction: Production of 17-hydroxy derivatives.
Substitution: Generation of various substituted androstenone derivatives with potential biological activities.
Applications De Recherche Scientifique
17-Methyl-Androstenone is widely used in scientific research due to its androgenic properties. Some of its applications include:
Chemistry: Studying the synthesis and reactivity of steroidal compounds.
Biology: Investigating hormonal pathways and their effects on cellular processes.
Medicine: Exploring potential therapeutic uses in hormone replacement therapy and other medical conditions.
Industry: Used in the production of various steroidal drugs and supplements.
Mécanisme D'action
The mechanism of action of 17-Methyl-Androstenone involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, it modulates the expression of specific genes involved in the development and maintenance of male characteristics. The compound also influences various signaling pathways, including those related to cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Androstenedione: A precursor to testosterone and estrone, with similar androgenic properties.
Androstenediol: Another steroidal compound with both androgenic and estrogenic activities.
Androsterone: A metabolite of testosterone with weaker androgenic effects.
Uniqueness of 17-Methyl-Androstenone: this compound is unique due to its specific methylation at the 17th position, which alters its biological activity and receptor binding affinity compared to other similar compounds. This modification can result in distinct physiological effects and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H30O |
|---|---|
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13S,14S)-10,13,17-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h4,14,16-18H,5-12H2,1-3H3/t14-,16-,17-,18-,19+,20-/m0/s1 |
Clé InChI |
XLIKQOJPSHZPTD-YFFHVDCVSA-N |
SMILES isomérique |
CC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canonique |
CC1=CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


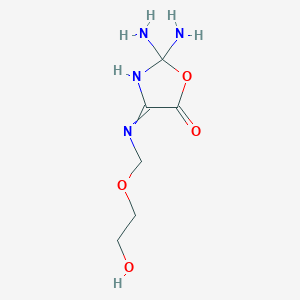

![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
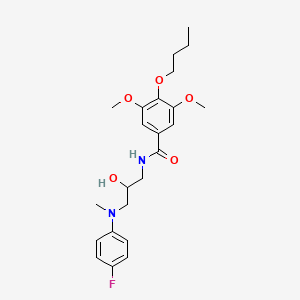
![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)
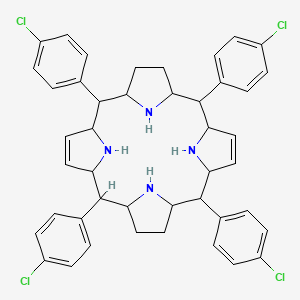


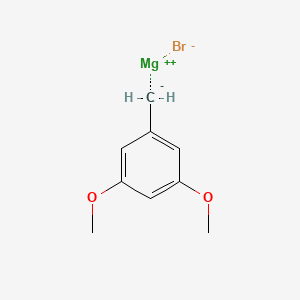
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
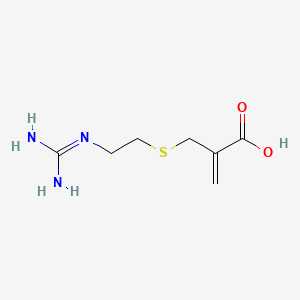

![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
